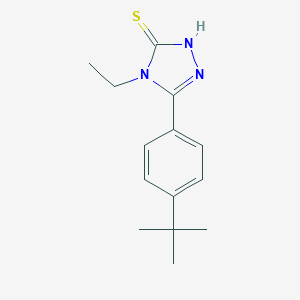

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives involves the cyclisation of appropriate ylidene derivatives and the research of their physical and chemical properties. These compounds are generally insoluble in water and soluble in organic solvents, with their structure confirmed by modern instrumental methods such as NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk et al., 2018).

Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and NMR chemical shift values have been studied using quantum chemical calculations and spectral techniques, confirming the optimized geometry and theoretical values in good agreement with experimental data. These analyses provide insight into the conformational flexibility and electronic properties of the compound (Koparır et al., 2013).

Chemical Reactions and Properties

5-(4-tert-Butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical transformations, leading to a range of derivatives with potential biological activities. These transformations include reactions with alkyl, benzyl, and phenacyl halides, among others, showcasing the compound's versatile reactivity (Tumosienė et al., 2014).

Physical Properties Analysis

The synthesis and characterization of derivatives have revealed that these compounds are crystal substances, odorless, and exhibit solubility in organic solvents. The melting temperatures and other physical properties have been determined, contributing to our understanding of this compound's characteristics (Aksyonova-Seliuk et al., 2018).

Applications De Recherche Scientifique

Synthesis and Structural Features

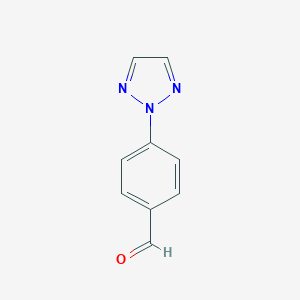

Research has highlighted the synthesis of derivatives of 1,2,4-triazole, including 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol , due to their broad spectrum of biological activities and low toxicity. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others. The synthesis involved creating new compounds from ylidene derivatives and investigating their physical and chemical properties. These compounds were found to be crystal substances, odorless, insoluble in water, and soluble in organic solvents, with their structures confirmed by modern instrumental methods (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Biological Activity and Pharmacological Screening

Further studies explored the effect of 5-(4-(tret-butyl)phenyl)-4-R-amino-4H-1,2,4-triazole-3-thiols on the duration of thiopental-sodium narcosis in laboratory rats. This research aimed to identify the relationship between chemical structure and biological effect. It was found that these compounds could exhibit either deprimo or analeptic action, depending on their chemical structure, such as the presence of fluorine or chlorine within the compound. The study identified a leading compound that outperformed the standard comparison index, suggesting potential for future targeted searches for substances with specific biological activities (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).

Antimicrobial Activities

Another research avenue has been the synthesis of 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. Compounds like 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have shown significant antimicrobial properties. This research underscores the potential of 1,2,4-triazole derivatives as candidates for further investigation in antimicrobial drug development (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-5-17-12(15-16-13(17)18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFYXFVWCIUKDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352448 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

174573-98-9 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)

![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)